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Compound of Interest

Compound Name: gemcitabine

Cat. No.: B021848 Get Quote

For researchers and drug development professionals, understanding the therapeutic efficacy of

different chemotherapy regimens is paramount. This guide provides an objective comparison of

survival rates between gemcitabine monotherapy and various combination therapies across

several cancer types, supported by experimental data from key clinical trials.

Data Presentation: Quantitative Survival Outcomes
The following tables summarize the quantitative data on survival rates, offering a clear

comparison between gemcitabine monotherapy and combination therapies in pancreatic, non-

small cell lung, and ovarian cancers.
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Clinical
Trial/Stud
y

Treatmen
t Arm

N

Median
Overall
Survival
(OS)

Median
Progressi
on-Free
Survival
(PFS)

5-Year
Survival
Rate

Response
Rate

ESPAC-4

Gemcitabin

e +

Capecitabi

ne

364
28.0

months[1]
- 28.8%[2] -

Gemcitabin

e

Monothera

py

366
25.5

months[1]
- 16.3%[2] -

Meta-

analysis

(Jin et al.,

2018)

Combined

Chemother

apy

-

HR: 0.73

(vs. Gem

Monothera

py)

- - -

Gemcitabin

e +

Targeted

Agents

-

HR: 1.02

(vs. Gem

Monothera

py)

- - -

Phase II

Trial

(South

Korea)

Gemcitabin

e +

Capecitabi

ne

-
10.3

months
6.2 months - 43.7%[3]

Gemcitabin

e

Monothera

py

- 7.5 months 5.3 months - 17.6%[3]

Prospectiv

e

Observatio

nal Study

Gemcitabin

e

Monothera

py

100 32 weeks 13.5 weeks - 13%[4]
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Non-Small Cell Lung Cancer (NSCLC)

Clinical
Trial/Study

Treatment
Arm

N

Median
Overall
Survival
(OS)

Median
Progressio
n-Free
Survival
(PFS)

Response
Rate

Hoosier

Oncology

Group Phase

III

Gemcitabine

+ Cisplatin
522

9.1 months[5]

[6]

5.6 months[5]

[6]
30.4%[5][6]

Cisplatin

Monotherapy

7.6 months[5]

[6]

3.7 months[5]

[6]
11.1%[5][6]

CAPPA-2
Gemcitabine

+ Cisplatin
28 5.9 months 3.3 months 18%[7]

Gemcitabine

Monotherapy
29 3.0 months 1.7 months 4%[7]

AVAiL

Gemcitabine

+ Cisplatin +

Placebo

347 - 6.1 months 20.1%[8]

Gemcitabine

+ Cisplatin +

Bevacizumab

(7.5 mg/kg)

345 - 6.7 months 34.1%[8]

Gemcitabine

+ Cisplatin +

Bevacizumab

(15 mg/kg)

351 - 6.5 months 30.4%[8]
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Clinical
Trial/Study

Treatment
Arm

N

Median
Overall
Survival
(OS)

Median
Progressio
n-Free
Survival
(PFS)

Response
Rate

Phase III Trial
Gemcitabine

+ Carboplatin
410 43.8 months 20.0 months -

Paclitaxel +

Carboplatin
410 57.3 months 22.2 months -

Phase II

Study

Gemcitabine

+ Carboplatin
20

29.2

months[9]

11.6

months[9]
83.3%[9]

Experimental Protocols
Detailed methodologies for key clinical trials are provided below.

ESPAC-4 Trial (Pancreatic Cancer)
Study Design: A phase III, two-arm, open-label, multi-center randomized clinical trial.[1][10]

Patient Population: Patients aged 18 years or older who had undergone complete

macroscopic resection (R0 or R1) for ductal adenocarcinoma of the pancreas.[1]

Treatment Arms:

Gemcitabine Monotherapy: 1000 mg/m² gemcitabine administered intravenously once a

week for three of every four weeks for six cycles.[1][2]

Combination Therapy: 1000 mg/m² gemcitabine administered as in the monotherapy arm,

plus 1660 mg/m² oral capecitabine administered for 21 days followed by a 7-day rest

period for six cycles.[1][2]

Primary Endpoint: Overall survival.[1]

Hoosier Oncology Group Phase III Trial (NSCLC)
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Study Design: A randomized phase III study.[5][6]

Patient Population: Chemotherapy-naive patients with advanced non-small cell lung cancer.

[6]

Treatment Arms:

Cisplatin Monotherapy: 100 mg/m² cisplatin administered intravenously on day 1 of a 28-

day cycle.[5][6]

Combination Therapy: 100 mg/m² cisplatin administered intravenously on day 1, plus

1,000 mg/m² gemcitabine administered intravenously on days 1, 8, and 15 of a 28-day

cycle.[5][6]

Primary Endpoint: Overall survival.[5]

Phase II Trial of Gemcitabine and Carboplatin (Ovarian
Cancer)

Study Design: A phase II study.[9]

Patient Population: 20 chemonaive patients with FIGO stage IIIc and stage IV ovarian

cancer.[9]

Treatment Protocol: Intravenous gemcitabine 1000 mg/m² on day 1 and day 8, and

carboplatin at an Area Under the Curve (AUC) of 5 on day 1, administered every three

weeks for six cycles.[9]

Main Outcome Measures: Tumor response, disease-free survival, overall survival, and

toxicity.[9]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of gemcitabine and the workflow of

a typical clinical trial comparing monotherapy and combination therapy.
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Synergistic Action of Gemcitabine and Cisplatin
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Comparative Clinical Trial Workflow

Arm A: Monotherapy Arm B: Combination Therapy

Eligible Patient
Population

Randomization (1:1)

Gemcitabine
Monotherapy

Arm A

Gemcitabine +
Combination Agent

Arm B

Follow-up

Assess Outcomes
(OS, PFS, etc.)

Statistical
Comparison

Follow-up

Assess Outcomes
(OS, PFS, etc.)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b021848?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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